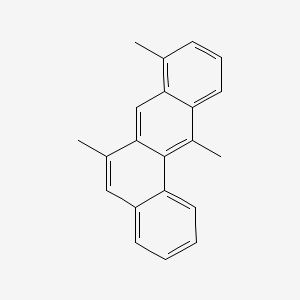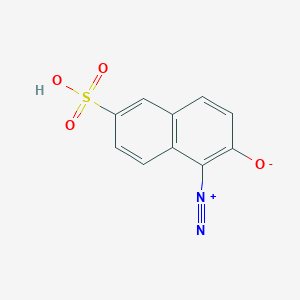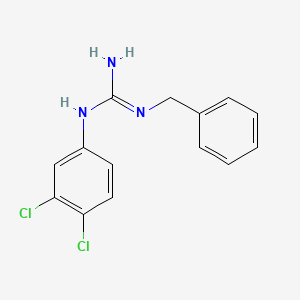
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of benzhydryl chloride with piperidine, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-benzhydrylpiperidine: Lacks the hydroxyl groups present in 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid.
3-hydroxypiperidine: Contains a hydroxyl group but lacks the benzhydryl moiety.
Tartaric acid (2,3-dihydroxybutanedioic acid): Shares the dihydroxybutanedioic acid component but lacks the piperidine and benzhydryl groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring, benzhydryl group, and dihydroxybutanedioic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
20493-39-4 |
|---|---|
Fórmula molecular |
C22H27NO7 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
VSCOODVGEQWCQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


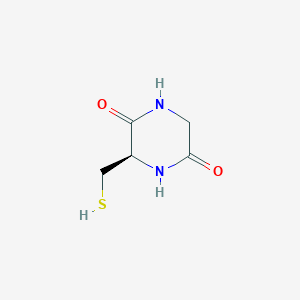
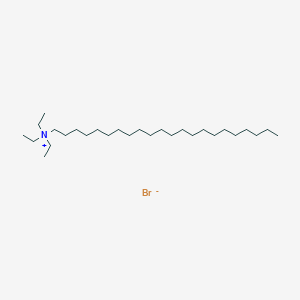
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

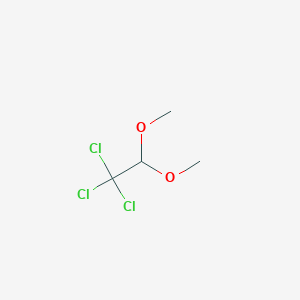
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
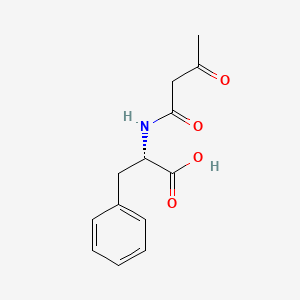
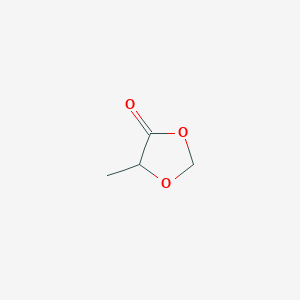
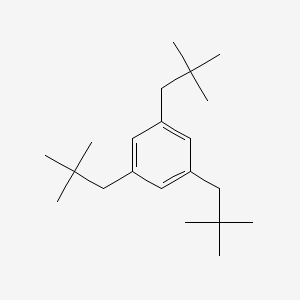
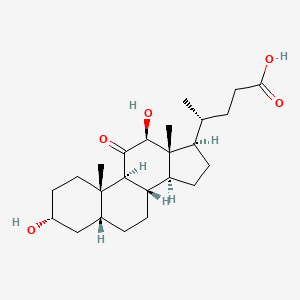
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
